molecular formula C11H8N4O3 B5857893 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine

1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5857893
M. Wt: 244.21 g/mol
InChI Key: KYMJHRQMIKFICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine, also known as FFA, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FFA is a triazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it has been suggested that 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine may exert its anti-inflammatory and anti-cancer effects through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer development. 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has been reported to inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has also been shown to induce autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis and the elimination of damaged or dysfunctional organelles. 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and autophagy.

Advantages and Limitations for Lab Experiments

1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has also been reported to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has some limitations for lab experiments, including its limited availability and high cost.

Future Directions

There are several future directions for the study of 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine, including the investigation of its potential therapeutic applications in various diseases, such as inflammatory disorders, cancer, and viral infections. Further studies are needed to elucidate the mechanism of action of 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine and its downstream targets. The development of more efficient and cost-effective synthesis methods for 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine is also needed to facilitate its further research and development. Additionally, the evaluation of the pharmacokinetics and pharmacodynamics of 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine in preclinical and clinical studies is essential for its potential clinical translation.
In conclusion, 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine in various diseases and to develop more efficient and cost-effective synthesis methods for its further research and development.

Synthesis Methods

1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine can be synthesized through various methods, including the reaction of 2-furoyl chloride with 2-furyl hydrazine in the presence of triethylamine. Another method involves the reaction of 2-furoic acid with hydrazine hydrate and furfural in the presence of acetic acid. The synthesis of 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has also been achieved through a one-pot reaction of 2-furoic acid, furfural, and hydrazine hydrate in the presence of sulfuric acid. These methods have been reported to yield 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine with good purity and yield.

Scientific Research Applications

1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and has been shown to suppress the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-(2-furoyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine has also been reported to exhibit anti-viral activity against the influenza virus and the human immunodeficiency virus.

properties

IUPAC Name

[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c12-11-13-9(7-3-1-5-17-7)14-15(11)10(16)8-4-2-6-18-8/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMJHRQMIKFICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(furan-2-yl)methanone

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